molecular formula C15H24S B14281313 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene CAS No. 123359-03-5

1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene

Cat. No.: B14281313
CAS No.: 123359-03-5
M. Wt: 236.4 g/mol
InChI Key: AQPPCPXRCKWORW-UHFFFAOYSA-N
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Description

1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to a 2-ethylhexyl chain and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the benzene ring.

    Industrial Production: On an industrial scale, the reaction may be catalyzed by transition metals to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring allows for π-π interactions, further contributing to its activity.

Comparison with Similar Compounds

    1-[(2-Ethylhexyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.

    4-Methylbenzenethiol: Lacks the 2-ethylhexyl chain.

    1-[(2-Ethylhexyl)oxy]-4-methylbenzene: Contains an ether group instead of a sulfanyl group.

Uniqueness: 1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene is unique due to the presence of both the 2-ethylhexyl chain and the sulfanyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity not observed in similar compounds.

Properties

CAS No.

123359-03-5

Molecular Formula

C15H24S

Molecular Weight

236.4 g/mol

IUPAC Name

1-(2-ethylhexylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C15H24S/c1-4-6-7-14(5-2)12-16-15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3

InChI Key

AQPPCPXRCKWORW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=CC=C(C=C1)C

Origin of Product

United States

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